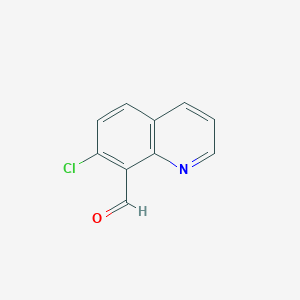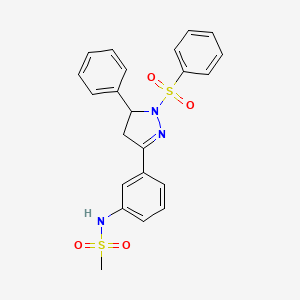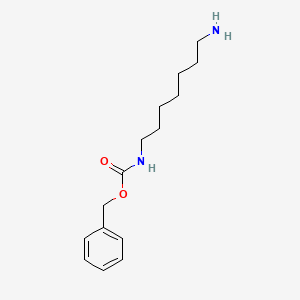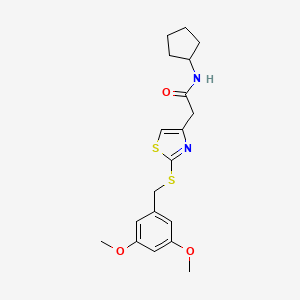![molecular formula C13H15N5O3S2 B2833419 7-(2-Methoxyethyl)-3-methyl-8-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]purine-2,6-dione CAS No. 838881-43-9](/img/no-structure.png)
7-(2-Methoxyethyl)-3-methyl-8-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a purine derivative. Purines are biologically significant molecules found in many organisms. They are part of DNA, RNA, and also form the basis of several other important biomolecules like ATP, GTP, cyclic AMP, and NADH .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the purine ring system, followed by various substitutions to introduce the different functional groups. Unfortunately, without specific literature or patents, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecule contains a purine ring which is a heterocyclic aromatic organic compound. It consists of a pyrimidine ring fused to an imidazole ring. Purines are planar molecules. The other groups attached to the purine ring will influence the overall properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the methoxyethyl and sulfanyl groups might increase its overall polarity and potentially its solubility in certain solvents .Mechanism of Action
Safety and Hazards
Future Directions
Properties
| 838881-43-9 | |
Molecular Formula |
C13H15N5O3S2 |
Molecular Weight |
353.42 |
IUPAC Name |
7-(2-methoxyethyl)-3-methyl-8-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]purine-2,6-dione |
InChI |
InChI=1S/C13H15N5O3S2/c1-7-6-22-13(14-7)23-12-15-9-8(18(12)4-5-21-3)10(19)16-11(20)17(9)2/h6H,4-5H2,1-3H3,(H,16,19,20) |
InChI Key |
JBYHXINHJVHHKT-UHFFFAOYSA-N |
SMILES |
CC1=CSC(=N1)SC2=NC3=C(N2CCOC)C(=O)NC(=O)N3C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


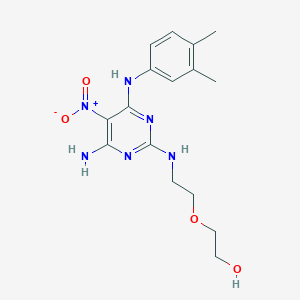
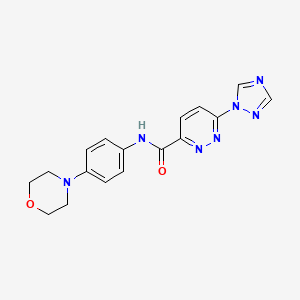
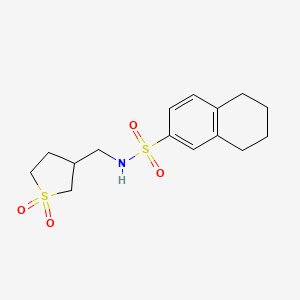
![7-chloro-4-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2833339.png)
![2-Chloro-N-[2-[(1-cyanocyclopropyl)methylamino]-2-oxoethyl]propanamide](/img/structure/B2833341.png)
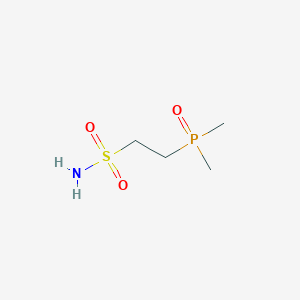
![Sodium 3-[(tert-butoxy)carbonyl]-1,2-oxazole-5-carboxylate](/img/structure/B2833345.png)
![1-(2-chlorophenyl)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]pyrazole-4-carboxamide](/img/structure/B2833346.png)
